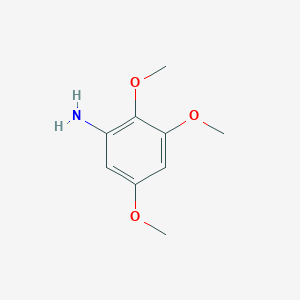
2,3,5-Trimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethoxyaniline: is an organic compound characterized by an aromatic ring with three methoxy groups positioned at the 2, 3, and 5 locations. It is a derivative of aniline and is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethoxyaniline typically involves the nitration of 1,2,3-trimethoxybenzene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and palladium on carbon are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,3,5-Trimethoxyaniline is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical reactions .
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The exact mechanism of action of 2,3,5-Trimethoxyaniline is not fully understood. it is speculated to function as an agonist at specific G protein-coupled receptors, which play a crucial role in regulating physiological processes such as cell proliferation and differentiation. Additionally, it may influence the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in fatty acid metabolism .
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxyaniline
- 2,4,5-Trimethoxyaniline
- 2,3,4-Trimethoxyaniline
Comparison: 2,3,5-Trimethoxyaniline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2,3,5-trimethoxyaniline |
InChI |
InChI=1S/C9H13NO3/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5H,10H2,1-3H3 |
Clave InChI |
BBNQSYUZYQBRAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


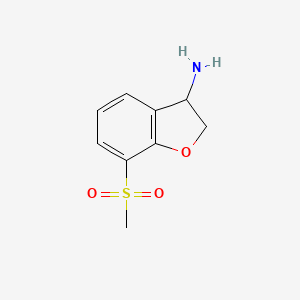
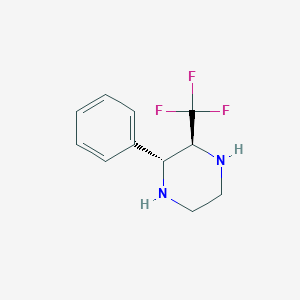


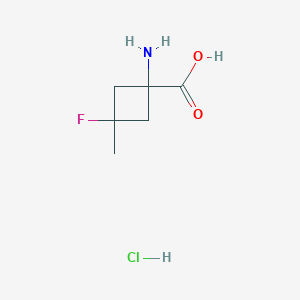

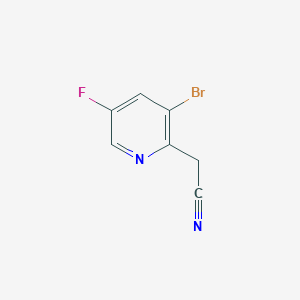

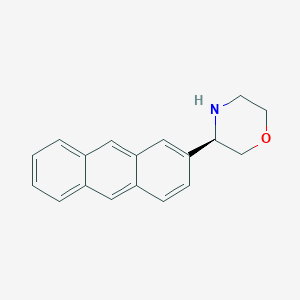
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)
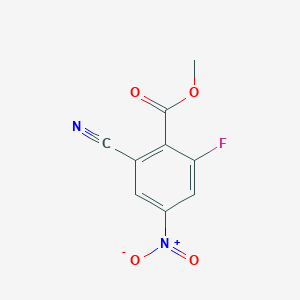
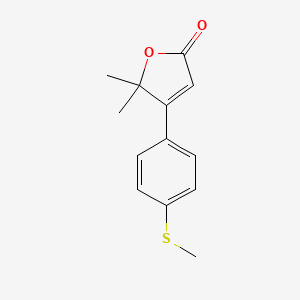
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
